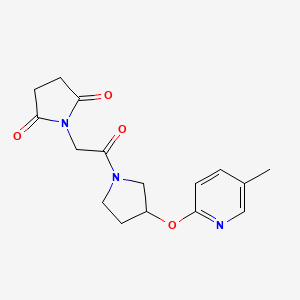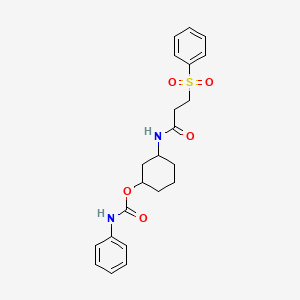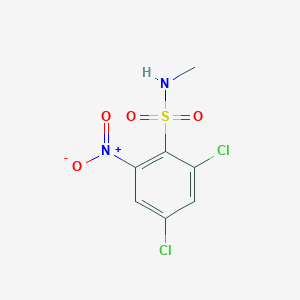![molecular formula C9H6N4S B2728537 1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-1H-imidazole CAS No. 2320467-12-5](/img/structure/B2728537.png)
1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-1H-imidazole” is a complex organic molecule that belongs to the class of heterocyclic compounds. It contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom, fused with a pyridine ring, which is a six-membered ring with one nitrogen atom . It also contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . This compound could potentially exhibit a variety of biological activities, as many thiazole and imidazole derivatives are known to have pharmaceutical applications .
Molecular Structure Analysis
The molecular structure of “this compound” is likely to be planar due to the presence of the aromatic rings. The presence of nitrogen and sulfur atoms in the rings can contribute to the formation of hydrogen bonds, which can affect the compound’s solubility and reactivity .Applications De Recherche Scientifique
Synthesis and Biological Activity
- The synthesis of imidazo[1,2-a]pyridines substituted at the 3-position aimed at developing potential antiulcer agents. Although these compounds did not display significant antisecretory activity, several demonstrated notable cytoprotective properties in ethanol and HCl models, highlighting their potential in gastroprotective therapies (Starrett et al., 1989).
Antioxidant Potential
- Novel heterocyclic compounds containing pyrazole, thiazole, and pyridine moieties were synthesized and evaluated for their antioxidant potential using DPPH scavenging assay. One compound showed outstanding antioxidant activity, suggesting these heterocycles' significance in developing new antioxidant agents (Kaddouri et al., 2020).
Antimicrobial and Antitumor Potential
- A study on the synthesis of pyrazolo[3,4-d]thiazole derivatives, including fused ring pyrimidines or imidazoles, demonstrated their potential as antimicrobial and antioxidant agents. Some compounds exhibited promising antitumor activity, further explored through molecular docking studies, indicating their capacity as cathepsin D inhibitors (Rizk et al., 2020).
Versatile Architectures for N-heterocyclic Carbenes
- Imidazo[1,5-a]pyridine provides a versatile platform for generating stable N-heterocyclic carbenes, used in synthesizing Rh(I) mono- and biscarbenes. This highlights the scaffold's role in developing new catalytic systems (Alcarazo et al., 2005).
Therapeutic Agents Development
- Imidazo[1,2-a]pyridine is recognized for its broad range of applications in medicinal chemistry, featuring in various marketed preparations. Efforts to modify this scaffold could lead to novel therapeutic agents, showcasing the scaffold's drug-like potential (Deep et al., 2016).
Orientations Futures
The future directions for research on “1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-1H-imidazole” could include exploring its potential biological activities, developing efficient synthesis methods, and studying its physical and chemical properties. Given the wide range of biological activities exhibited by thiazole and imidazole derivatives, this compound could potentially have interesting pharmaceutical applications .
Mécanisme D'action
Target of Action
It is known that imidazole derivatives have a wide range of medicinal and biological properties, including antibacterial, antifungal, anti-inflammatory, antiviral, antimalarial, and anti-hiv activities . They can serve as estrogen receptor ligands, neuropeptides, and Y5 adenosine receptors . They may inhibit the aggregation factor of human platelets, urokinase, and poly (ADP-ribose) polymerase-1 .
Mode of Action
It is suggested that the strong h-bonding interactions between the nh moiety of the compound and the residual amino acids in the active site of the enzyme might play a role .
Biochemical Pathways
Thiazole derivatives are involved in the development of pain therapy drugs . They act as fibrinogenic receptor antagonists with antithrombotic activity, and as new bacterial DNA gyrase B inhibitors .
Result of Action
It is known that thiazole derivatives have a wide range of medicinal and biological properties .
Action Environment
It is known that water is economically viable, nontoxic, and the most friendly reaction medium available, making it an environmentally acceptable solvent for the design and development of green chemistry technique .
Propriétés
IUPAC Name |
2-imidazol-1-yl-[1,3]thiazolo[4,5-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4S/c1-2-10-5-7-8(1)14-9(12-7)13-4-3-11-6-13/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQHSFXPSSSLZBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1SC(=N2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2728455.png)
![N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2728456.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-ethyl-2-methoxybenzenesulfonamide](/img/structure/B2728458.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2728460.png)
![3-[2-(3-phenylpropanamido)phenoxy]thiophene-2-carboxylic acid](/img/structure/B2728462.png)

![4-{[1-(3,4-dihydro-2H-1-benzopyran-3-carbonyl)piperidin-4-yl]methoxy}-5,6-dimethylpyrimidine](/img/structure/B2728464.png)

![2-[3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2728470.png)
![3-{[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B2728471.png)


